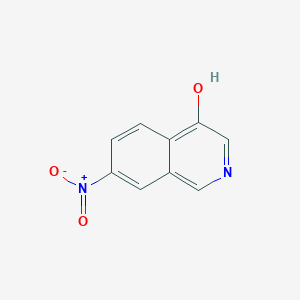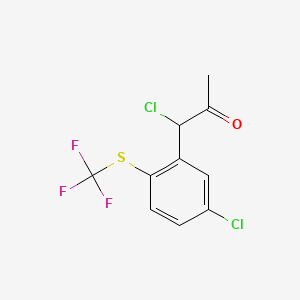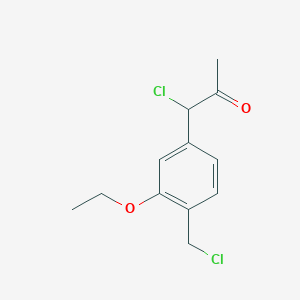
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chlorinated phenyl ring and a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 4-(chloromethyl)-3-ethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one involves its reactivity with nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity can be harnessed in the design of enzyme inhibitors or other bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one
- 1-Chloro-1-(4-methoxyphenyl)propan-2-one
- 1-Chloro-2-propanol
Uniqueness
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one is unique due to the presence of both a chloromethyl and an ethoxy group on the phenyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H14Cl2O2 |
|---|---|
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
1-chloro-1-[4-(chloromethyl)-3-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O2/c1-3-16-11-6-9(12(14)8(2)15)4-5-10(11)7-13/h4-6,12H,3,7H2,1-2H3 |
Clé InChI |
KJZABCMAQCIJDN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(C(=O)C)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



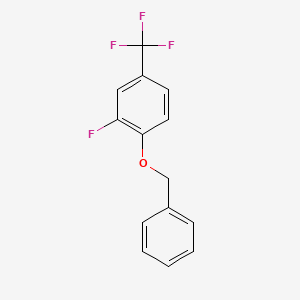
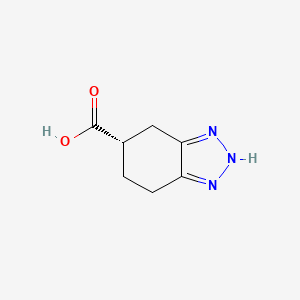
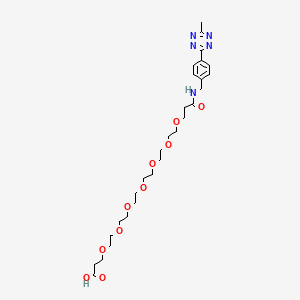
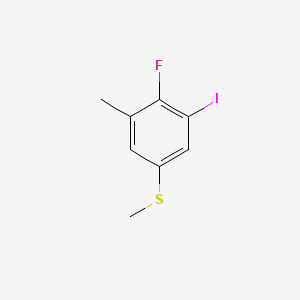
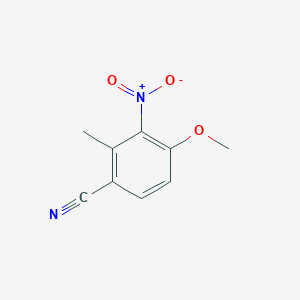
![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
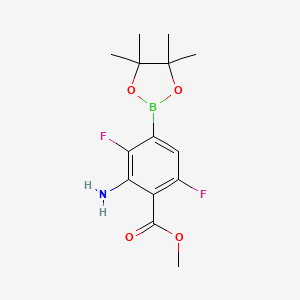
![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
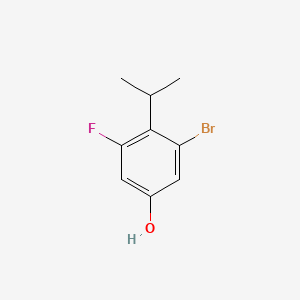
![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
